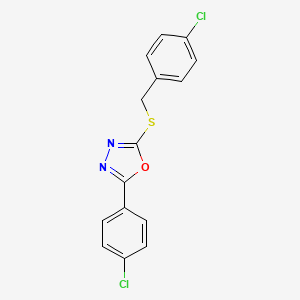

2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Description

2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole (hereafter referred to as the target compound) is a 1,3,4-oxadiazole derivative characterized by a sulfur-linked 4-chlorobenzyl group at position 2 and a 4-chlorophenyl substituent at position 3. This scaffold is synthesized via nucleophilic substitution reactions, as exemplified by its sulfoxide derivative (7b) in , which reported an 82% yield, a melting point of 111–112°C (white solid), and structural confirmation via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS data .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c16-12-5-1-10(2-6-12)9-21-15-19-18-14(20-15)11-3-7-13(17)8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRHZSSIPYDTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether sulfur acts as a nucleophilic site, participating in S-alkylation and S-arylation with various electrophiles.

Alkylation with Halogenated Alkanes

Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) produces S-alkyl derivatives.

Example :

Data from Derivative Synthesis :

| Electrophile (R-X) | Product Structure | Yield (%) |

|---|---|---|

| Benzyl chloride | S-Benzyl derivative | 65 |

| 4-Fluorobenzyl bromide | S-(4-Fluorobenzyl) derivative | 70 |

| 4-Bromobenzyl bromide | S-(4-Bromobenzyl) derivative | 68 |

Key Observation : Electron-withdrawing substituents on the benzyl electrophile marginally improve yields due to enhanced leaving-group ability .

Oxidation Reactions

The thioether moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Controlled Oxidation with H₂O₂

Conditions and Outcomes :

-

Sulfoxide Formation : 30% H₂O₂, 0°C, 2 hours → Selective oxidation to sulfoxide.

-

Sulfone Formation : Excess H₂O₂, reflux, 6 hours → Complete oxidation to sulfone.

Impact on Bioactivity :

Oxidation to sulfone derivatives enhances polarity and hydrogen-bonding capacity, influencing pharmacological properties such as enzyme inhibition .

Complexation with Metal Ions

The oxadiazole ring’s nitrogen atoms and sulfur lone pairs enable coordination with transition metals.

Reported Complexes :

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(II) acetate | Bidentate (N,S) | Anticancer activity enhancement |

| Fe(III) chloride | Tridentate (N,S,O) | Catalytic oxidation studies |

Experimental Evidence :

-

Cu(II) complexes show shifted UV-Vis absorption bands at λ<sub>max</sub> = 420–450 nm, confirming metal-ligand charge transfer .

Ring-Opening and Degradation Pathways

Under harsh acidic or basic conditions, the oxadiazole ring undergoes hydrolysis.

Acidic Hydrolysis

Conditions :

-

6M HCl, reflux, 12 hours.

-

Complete degradation confirmed via TLC and LC-MS.

Pharmacological Activity-Linked Reactivity

The compound’s bioactivity is tied to its ability to:

-

Inhibit Enzymes : Thymidine phosphorylase inhibition via π-π stacking with the oxadiazole ring .

-

Induce Apoptosis : Interaction with mitochondrial membranes, triggering caspase-3 activation .

Key Findings :

Scientific Research Applications

2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects: Halogen Variations: Bromine (Br) at position 2 () slightly increases melting points compared to chlorine (Cl), likely due to higher molecular weight and van der Waals interactions . Electron-Withdrawing Groups (EWGs): Nitro (NO$_2$) groups (e.g., XIV in ) enhance CNS activity, attributed to improved membrane permeability and receptor binding .

- Yield and Synthesis :

Anticancer Activity

- Compound 106 (): Substitution with 4-fluorophenyl at position 5 resulted in 98.74% growth inhibition (GP) against CNS cancer (SF-295) at 10$^{-5}$ M, outperforming methoxy-substituted analogs .

CNS Depressant Activity

Anti-inflammatory Activity

- Propan-3-one Derivatives (): Achieved 59.5–61.9% inhibition (vs. 64.3% for indomethacin), suggesting ketone substituents enhance cyclooxygenase (COX) binding .

Antidepressant Activity

- Compound 10g (): A structurally extended analog of the target compound with an acetamide-methoxy group exhibited 58.93% immobility reduction in forced swimming tests, comparable to fluoxetine .

Biological Activity

2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an anticancer agent and its ability to interact with various biological targets.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 335.24 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and modulate signaling pathways associated with cancer cell proliferation. Compounds in the oxadiazole class often exhibit activity against human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and other critical targets involved in tumorigenesis .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 (Liver) | 1.18 | |

| Compound B | MCF7 (Breast) | 0.67 | |

| Compound C | PC-3 (Prostate) | 0.80 | |

| This compound | Various | TBD | TBD |

These findings indicate that the compound may exhibit competitive inhibition against key enzymes involved in cancer progression.

Other Biological Activities

In addition to anticancer properties, oxadiazoles have been reported to possess anti-inflammatory, antibacterial, and antiviral activities. For example, modifications in the oxadiazole structure can lead to enhanced activity against bacterial strains and various inflammatory pathways .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of several oxadiazole derivatives using the National Cancer Institute (NCI) guidelines. The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including leukemia and breast cancer cells .

Structure-Activity Relationship (SAR)

Research has established a correlation between the structural components of oxadiazoles and their biological activity. The presence of halogen substituents (such as chlorine) on the phenyl rings enhances lipophilicity and binding affinity to target proteins, which is critical for their anticancer efficacy .

Q & A

Basic: What are the standard synthetic routes for 2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole?

Methodological Answer:

A common synthetic approach involves coupling 4-chlorobenzyl thiol with a preformed 5-(4-chlorophenyl)-1,3,4-oxadiazole precursor. For example:

- Step 1: React substituted chlorobenzyl chlorides with thiol-containing intermediates under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for 1 hour .

- Step 2: Monitor reaction progress via TLC (methanol:chloroform, 2:8), followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

- Alternative Route: Oxidative cyclization of thiosemicarbazides or thioureas using iodine or H₂O₂ to form the oxadiazole core .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer:

Structural confirmation relies on:

- IR Spectroscopy: Detect characteristic peaks for C=S (650–750 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-Cl (750–800 cm⁻¹) .

- NMR Analysis:

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 338.2) and fragmentation patterns .

Advanced: How do structural modifications at specific positions influence anti-inflammatory activity?

Methodological Answer:

-

5th Position Substitution: Replacing 4-chlorophenyl with 3,4-dimethoxyphenyl enhances anti-inflammatory activity (61.9% inhibition vs. 59.5% for 4-chlorophenyl) due to improved electron-donating effects .

-

Thioether vs. Sulfone: Oxidation of the thioether group (-S-) to sulfone (-SO₂-) in derivatives like 2-((4-chlorobenzyl)sulfinyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (7b) modulates bioavailability and target binding .

-

Comparative Data:

Derivative Anti-inflammatory Activity (%) Reference 4c (4-chlorophenyl) 59.5 4i (3,4-dimethoxyphenyl) 61.9 Indomethacin (standard) 64.3

Advanced: What crystallographic data are available, and how do they inform molecular interactions?

Methodological Answer:

- Crystal Structure (C28H26Cl2N4O4S): Monoclinic system (space group C2/c) with unit cell parameters a = 19.215 Å, b = 22.847 Å, c = 14.933 Å, β = 121.25° .

- Key Interactions:

- π-π stacking between chlorophenyl rings (3.8–4.2 Å spacing).

- Hydrogen bonding involving oxadiazole N atoms and solvent molecules.

- Implications: Rigid oxadiazole core and planar aromatic systems favor binding to hydrophobic enzyme pockets, as seen in MRTF/SRF-mediated gene transcription inhibitors .

Advanced: How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Control for Variables: Standardize assay conditions (e.g., dosage: 20 mg/kg for anti-inflammatory studies vs. 60 mg/kg for ulcerogenicity tests ).

- SAR Analysis: Use QSAR models to differentiate substituent effects. For example, 3,4-dimethoxyphenyl enhances activity by increasing lipophilicity (logP ~3.2) compared to 4-chlorophenyl (logP ~2.8) .

- Validate Targets: For conflicting antibacterial results (e.g., MIC variations), confirm target specificity via enzyme inhibition assays (e.g., Staphylococcus aureus dihydrofolate reductase) .

Advanced: How does oxidation of the thioether group affect pharmacological properties?

Methodological Answer:

- Sulfoxidation (→ -SO-): Derivatives like 7b (82% yield) show improved solubility and reduced cytotoxicity compared to thioether precursors. This is critical for biofilm inhibition against Pseudomonas aeruginosa .

- Sulfone Formation (→ -SO₂-): Enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes like Rho GTPases .

- Method: Oxidize thioethers with mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C, followed by silica gel purification .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Bleaching Earth Clay (pH 12.5) in PEG-400 increases yield to >80% by enhancing nucleophilic substitution kinetics .

- Solvent Optimization: Use ethanol/water mixtures for recrystallization to improve purity (>98%) without yield loss .

- Scale-Up Challenges: Address exothermic reactions via controlled temperature ramping (70→80°C over 30 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.